![molecular formula C18H24N4O2S B2897842 N-(1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide CAS No. 2034207-06-0](/img/structure/B2897842.png)

N-(1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

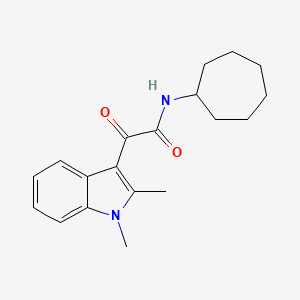

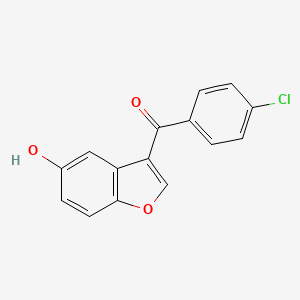

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a benzo[d]imidazole group, a pyrrolidine ring, a methylthio group, and an acetamide group . These groups are common in many biologically active compounds and could potentially confer various properties to the molecule.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The benzo[d]imidazole group could be synthesized using methods highlighted in recent advances in the regiocontrolled synthesis of substituted imidazoles . The pyrrolidine ring could be formed through a variety of methods, including cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atoms. Techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD could be used to characterize the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the benzo[d]imidazole group might participate in nucleophilic substitution reactions, while the acetamide group could be involved in condensation reactions .Scientific Research Applications

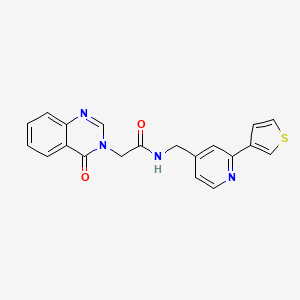

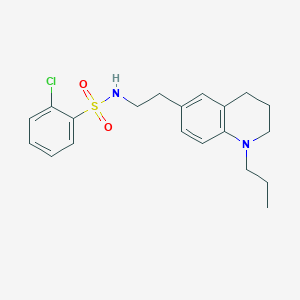

Acyl-CoA:Cholesterol O-Acyltransferase Inhibition

A related compound, identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), exhibits significant selectivity for ACAT-1 over ACAT-2. This selectivity suggests its utility in treating diseases involving ACAT-1 overexpression, highlighting the therapeutic potential of such compounds in managing cholesterol-related conditions (Shibuya et al., 2018).

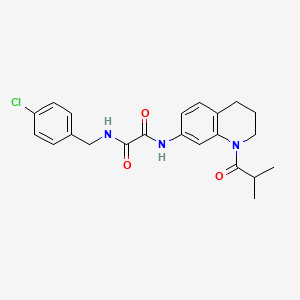

Insecticidal Activity

Research into novel heterocyclic compounds incorporating a thiadiazole moiety has been explored for their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study underscores the broader applicability of such compounds in agricultural pest management, contributing to the development of new insecticides (Fadda et al., 2017).

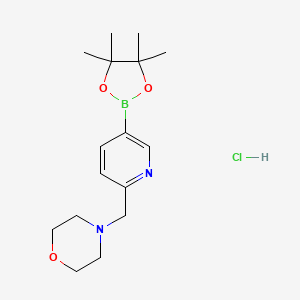

Radiolabeled Probes for Peripheral Benzodiazepine Receptors

Compounds structurally related to imidazo[1,2-a]pyridines have been synthesized and evaluated as potential probes for the study of peripheral benzodiazepine receptors using Single Photon Emission Computed Tomography (SPECT). This research indicates the potential of these compounds in neuroimaging and the study of neurological disorders, demonstrating their significance in biomedical research (Katsifis et al., 2000).

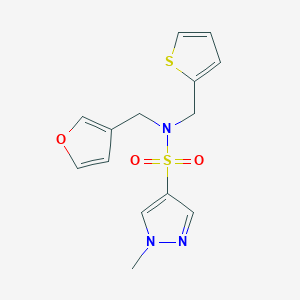

Antimicrobial Activity

The synthesis and evaluation of novel sulphonamide derivatives have shown good antimicrobial activity, indicating the potential of such compounds in combating microbial infections. This research contributes to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance (Fahim & Ismael, 2019).

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, are key components to functional molecules used in a variety of applications, including pharmaceuticals .

Mode of Action

Imidazole derivatives have been reported to have a broad range of chemical and biological properties . They are utilized in a diverse range of applications, including pharmaceuticals and agrochemicals .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biological activities .

Pharmacokinetics

Imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The synthesis of imidazole derivatives has been reported to be influenced by reaction conditions .

Properties

IUPAC Name |

N-[1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2S/c1-13(23)20-16(8-10-25-2)18(24)21-9-7-14(11-21)22-12-19-15-5-3-4-6-17(15)22/h3-6,12,14,16H,7-11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLWEMLUOASBKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)N1CCC(C1)N2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2897762.png)

![5-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2897765.png)

![[2-Chloro-4-(difluoromethyl)phenyl]methanamine](/img/structure/B2897767.png)

![N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2897769.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2897770.png)

![1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2897774.png)

![N-[(3R,4R)-4-Methoxyoxan-3-yl]prop-2-enamide](/img/structure/B2897776.png)